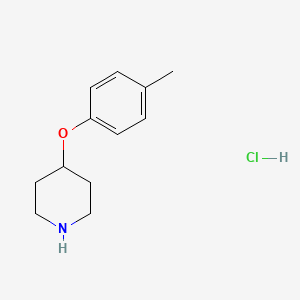

4-(4-Methylphenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYMHJIAYHLIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589992 | |

| Record name | 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-49-2 | |

| Record name | 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methylphenoxy)piperidine Hydrochloride

Introduction

4-(4-Methylphenoxy)piperidine hydrochloride is a valuable heterocyclic building block widely employed in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine core linked to a substituted phenoxy moiety, makes it a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, rendering it ideal for use in drug formulation and discovery workflows.[1]

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a practical and robust approach to preparing and verifying this important chemical entity.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. Our target molecule consists of an aryl ether bond connecting a piperidine ring and a p-cresol fragment. The most robust and widely adopted method for constructing such a C-O bond is the Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[3]

Our strategy is therefore to disconnect the target molecule at the ether linkage. This retrosynthetic approach is visualized below.

Caption: Retrosynthetic analysis of 4-(4-Methylphenoxy)piperidine HCl.

This analysis leads to a three-stage forward synthesis:

-

Ether Formation: Reaction of the p-cresolate anion with a suitable N-protected 4-piperidyl electrophile. We will use N-Boc-4-hydroxypiperidine as a readily available starting material, which requires activation of the hydroxyl group.

-

Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

-

Salt Formation: Concurrent protonation of the piperidine nitrogen with hydrochloric acid to yield the final, stable hydrochloride salt.

Section 2: Detailed Synthesis Protocol

This protocol is designed for reliability and scalability. The causality for each reagent and condition is explained to provide a deeper understanding of the process.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Activation of N-Boc-4-hydroxypiperidine

-

Rationale: The hydroxyl group is a poor leaving group for SN2 reactions. It must be converted into a better one, such as a tosylate. The Boc group protects the piperidine nitrogen from reacting with the tosyl chloride.

-

Protocol:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxy)piperidine, which can often be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic phenolic hydroxyl of p-cresol, forming the sodium p-cresolate nucleophile.[4] Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the cation, leaving the phenoxide anion highly reactive.[4]

-

Protocol:

-

Safety First: NaH is highly reactive with water and flammable. Handle in an inert atmosphere (e.g., under nitrogen or argon).

-

To a flame-dried flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil. Suspend the NaH in anhydrous DMF (5 volumes).

-

Cool the suspension to 0 °C and add a solution of p-cresol (1.1 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.

-

Add a solution of N-Boc-4-(tosyloxy)piperidine (1.0 eq) from Step 1 in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench by slow addition of water.

-

Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(4-methylphenoxy)piperidine.

-

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is readily cleaved under acidic conditions. Using a solution of HCl in an organic solvent simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution, simplifying isolation.[5]

-

Protocol:

-

Dissolve the purified intermediate from Step 2 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

To this solution, add a solution of HCl in dioxane (e.g., 4M, 3-5 eq) or a saturated solution of HCl in methanol dropwise at room temperature.

-

Stir the mixture for 2-4 hours. A white solid is expected to precipitate.[5]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any non-ionic impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

-

Section 3: Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each analytical technique provides a unique piece of the structural puzzle.

Caption: Complementary nature of analytical techniques for characterization.

Summary of Expected Analytical Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| Appearance | White to off-white solid |

| Melting Point | A sharp, defined melting range is expected for a pure compound. |

| Mass Spec (ESI+) | m/z = 192.14 [M+H]⁺ for the free base (C₁₂H₁₇NO) |

| ¹H NMR (DMSO-d₆) | ~9.0 ppm (broad s, 2H, -NH₂⁺-), ~7.1 ppm (d, 2H, Ar-H), ~6.8 ppm (d, 2H, Ar-H), ~4.5 ppm (m, 1H, -O-CH-), ~3.2 ppm (m, 2H, piperidine), ~2.9 ppm (m, 2H, piperidine), ~2.2 ppm (s, 3H, Ar-CH₃), ~2.0 ppm (m, 2H, piperidine), ~1.8 ppm (m, 2H, piperidine) |

| ¹³C NMR (DMSO-d₆) | ~155 ppm (Ar C-O), ~130 ppm (Ar C), ~129 ppm (Ar C), ~116 ppm (Ar C), ~72 ppm (Piperidine C-O), ~42 ppm (Piperidine C-N), ~29 ppm (Piperidine C), ~20 ppm (Ar-CH₃) |

| IR (KBr Pellet) | ~2800-3200 cm⁻¹ (broad, N-H stretch of amine salt), ~1230 cm⁻¹ (strong, Ar-O-C stretch), ~1610, 1500 cm⁻¹ (C=C aromatic stretch)[6] |

| Elemental Analysis | Calculated for C₁₂H₁₈ClNO: C, 63.29%; H, 7.97%; N, 6.15%. Experimental values should be within ±0.4%. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. The broad singlet around 9.0 ppm is characteristic of the two equivalent protons on the positively charged nitrogen of the piperidinium hydrochloride. The two doublets in the aromatic region (6.8-7.1 ppm) confirm the 1,4-disubstituted aromatic ring. The downfield multiplet around 4.5 ppm is the proton on the carbon bearing the ether oxygen. The distinct singlet at ~2.2 ppm corresponds to the methyl group on the aromatic ring. The remaining multiplets integrate to the eight piperidine protons.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base of the molecule, not the full salt. The observation of a peak at m/z 192.14 would correspond to the [C₁₂H₁₇NO + H]⁺ ion, confirming the mass of the organic structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The very broad and strong absorption band in the 2800-3200 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.[6] A strong band around 1230 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.

Conclusion

This guide has outlined a robust and well-rationalized pathway for the synthesis of this compound via a protected Williamson ether synthesis, followed by deprotection and salt formation. The detailed protocols and explanations of the underlying chemical principles are designed to empower researchers to confidently execute this synthesis. Furthermore, the comprehensive characterization plan, with expected data and interpretation guidelines, provides a clear framework for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-phenoxybenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

WordPress. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. (n.d.). Preparation method for 4-(4-methylphenoxy)cyanobenzene.

- Google Patents. (n.d.). Preparation and purification of iodixanol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

An In-Depth Technical Guide on the Core Mechanism of Action: 4-(4-Methylphenoxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylphenoxy)piperidine hydrochloride is a synthetic molecule featuring a phenoxy moiety linked to a piperidine ring. While primarily utilized as a versatile intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders, its intrinsic pharmacological profile warrants a detailed investigation.[1] This technical guide synthesizes the available evidence on structurally related compounds to propose a primary mechanism of action for this compound, focusing on its potential as a high-affinity ligand for the Sigma-1 (σ1) receptor. Furthermore, plausible secondary mechanisms involving other central nervous system (CNS) targets are explored, providing a comprehensive framework for future research and drug development endeavors.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with complex receptor binding pockets. When combined with a phenoxy group, the resulting phenoxypiperidine scaffold gives rise to a class of compounds with significant activity within the CNS. The ether linkage provides a degree of rotational freedom, while the aromatic nature of the phenoxy group allows for crucial π-π stacking and hydrophobic interactions with receptor targets.

This compound, with its characteristic p-methyl substitution on the phenoxy ring, represents a specific chemotype within this broader class. While its role as a synthetic precursor is well-documented, a deeper understanding of its direct pharmacological effects is essential for unlocking its full therapeutic potential.

Proposed Primary Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

Based on compelling evidence from structurally analogous compounds, the primary mechanism of action for this compound is proposed to be its interaction with the Sigma-1 (σ1) receptor.

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, ion channel regulation, and neuronal signaling. Modulation of the σ1 receptor has been implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression.

Evidence from Structurally Related Phenoxyalkylpiperidines

A study on a series of phenoxyalkylpiperidines has demonstrated high-affinity binding to the σ1 receptor.[3] Notably, compounds with a 4-methyl substituent on the piperidine ring, such as N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine, exhibited Ki values in the subnanomolar to low nanomolar range for the σ1 receptor.[3] These compounds also displayed significant selectivity for the σ1 receptor over the σ2 subtype.[3] Given the high degree of structural similarity, it is highly probable that this compound also binds to the σ1 receptor with high affinity.

Furthermore, some of these high-affinity σ1 ligands were found to act as agonists at the receptor and demonstrated potent anti-amnesic effects in preclinical models of memory impairment.[3] This suggests that this compound may not only bind to the σ1 receptor but also modulate its activity, potentially leading to neuroprotective and cognitive-enhancing effects.

Proposed Binding Interactions and Signaling Pathway

The proposed interaction of this compound with the σ1 receptor likely involves key hydrophobic and electrostatic interactions within the receptor's binding pocket. The protonated piperidine nitrogen would form a crucial ionic bond with an acidic residue, such as Asp126 or Glu172, in the binding site. The phenoxy ring is predicted to engage in hydrophobic and aromatic stacking interactions with key amino acid residues.

Upon binding and potential agonistic activation, this compound could initiate a cascade of downstream signaling events. This may include the modulation of intracellular calcium levels, potentiation of N-methyl-D-aspartate (NMDA) receptor function, and regulation of neuronal survival pathways.

Plausible Secondary Mechanisms of Action

While the evidence for σ1 receptor activity is strong, the broader chemical class of phenoxypiperidines and phenylpiperidines suggests that this compound may interact with other CNS targets.

Dopamine D4 Receptor Antagonism

Research on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has identified potent and highly selective antagonists of the dopamine D4 receptor.[4] One compound in this series displayed a Ki value of 0.3 nM for the D4 receptor with over 2000-fold selectivity against other dopamine receptor subtypes.[4] Although the substitution pattern on the piperidine ring is different, this finding highlights the potential of the phenoxymethylpiperidine scaffold to yield potent D4 receptor ligands. The D4 receptor is implicated in psychosis and cognitive function, making it a relevant target for neurological disorders.

Monoamine Reuptake Inhibition

Patents related to 4-substituted piperidines have described their activity as inhibitors of serotonin and/or norepinephrine reuptake.[5] This mechanism is the basis for many antidepressant medications. Given the structural resemblance, it is plausible that this compound could exhibit some degree of monoamine transporter inhibition.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and cellular assays are recommended.

Primary Target Validation: Sigma-1 Receptor

4.1.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

-

Methodology:

-

Prepare membrane homogenates from cells expressing the human σ1 receptor.

-

Incubate the membranes with a constant concentration of a high-affinity radioligand (e.g., -pentazocine).

-

Add increasing concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

4.1.2. Functional Assay (Calcium Mobilization)

-

Objective: To determine if this compound acts as an agonist or antagonist at the σ1 receptor.

-

Methodology:

-

Culture cells expressing the human σ1 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

To test for agonism, add increasing concentrations of this compound and measure the change in fluorescence.

-

To test for antagonism, pre-incubate the cells with this compound before adding a known σ1 receptor agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced fluorescence signal.

-

Secondary Target Screening

4.2.1. Dopamine D4 Receptor Binding Assay

-

Objective: To assess the binding affinity of this compound for the dopamine D4 receptor.

-

Methodology: A similar radioligand binding assay as described for the σ1 receptor, using membranes from cells expressing the human D4 receptor and a suitable radioligand (e.g., [³H]spiperone).

4.2.2. Monoamine Transporter Uptake Assays

-

Objective: To evaluate the inhibitory activity of this compound on the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Methodology:

-

Use cells recombinantly expressing human SERT or NET.

-

Incubate the cells with a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) in the presence of varying concentrations of this compound.

-

After a defined period, terminate the uptake and lyse the cells.

-

Measure the intracellular radioactivity to determine the extent of uptake inhibition.

-

Quantitative Data Summary

While direct experimental data for this compound is not yet available, the following table summarizes the binding affinities of structurally related compounds at the σ1 receptor, providing a strong rationale for its proposed primary mechanism of action.

| Compound | Target | Binding Affinity (Ki) [nM] | Reference |

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 0.89 | [3] |

| (R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 1.49 | [3] |

| (S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 1.05 | [3] |

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 0.34 | [3] |

| (R)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 1.18 | [3] |

| (S)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | 0.45 | [3] |

Conclusion and Future Directions

The outlined experimental protocols provide a clear roadmap for the definitive elucidation of this compound's pharmacological profile. A thorough understanding of its mechanism of action is paramount for guiding its future development as a potential therapeutic agent for neurological disorders. Future research should focus on conducting these key in vitro and cellular assays, followed by in vivo studies to assess its efficacy and safety in relevant disease models.

References

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Available at: [Link]

- 4-Phenylpiperidine compounds and their preparation and use. Google Patents.

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]

- New 4-substituted piperidines. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Reactions of 2-amino-5-bromo-3-hydroxypyridine: A Key Pharmaceutical Intermediate

Introduction: Clarifying the Subject and Its Significance

This technical guide provides a comprehensive overview of the synthesis and primary chemical reactions of 2-amino-5-bromo-3-hydroxypyridine. It is crucial to note an initial ambiguity concerning the provided CAS number 63843-49-2, which is associated with 4-(4-methylphenoxy)piperidine hydrochloride in some databases[1]. However, the substantial body of scientific literature concerning advanced synthesis and reaction pathways, particularly in the context of drug development, points towards 2-amino-5-bromo-3-hydroxypyridine (CAS No. 39903-01-0) [2][3]. This guide will focus on the latter compound due to its significant role as a versatile chemical building block.

2-amino-5-bromo-3-hydroxypyridine is a substituted pyridine derivative of considerable interest to researchers in medicinal chemistry and pharmaceutical development. Its structural features, including an amino group, a hydroxyl group, and a bromine atom, make it a valuable precursor for the synthesis of a wide array of biologically active molecules[3]. Most notably, it is a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of specific types of non-small cell lung cancer[4]. This guide will delve into the established synthetic routes to this compound and explore its reactivity, with a particular focus on its application in the synthesis of complex pharmaceutical agents.

Synthesis of 2-amino-5-bromo-3-hydroxypyridine

There are multiple established routes for the synthesis of 2-amino-5-bromo-3-hydroxypyridine. The choice of a particular method often depends on the starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.

Method 1: Synthesis from 2-amino-3,5-dibromopyridine

This is a classical and well-documented method that involves the nucleophilic substitution of a bromine atom with a hydroxyl group. The reaction is typically carried out under high temperature and pressure in the presence of a strong base and a copper catalyst[2][5].

Reaction Scheme:

Caption: Synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3,5-dibromopyridine.

Detailed Experimental Protocol:

-

Reaction Setup: A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is placed in an autoclave.

-

Reaction Conditions: The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C[2]. The use of a copper catalyst is crucial for facilitating the nucleophilic substitution of the bromine atom at the 3-position. The high temperature and pressure are necessary to overcome the activation energy of this reaction.

-

Work-up and Extraction: After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid. The solution is then saturated with sodium chloride to reduce the solubility of the product in the aqueous phase and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1)[2].

-

Purification: The combined organic extracts are filtered, dried with sodium sulfate, and the solvent is evaporated. The residue is taken up in a small amount of hot ethyl acetate and purified by column chromatography on silica gel[2].

-

Product Isolation: Evaporation of the solvent from the purified fractions yields 2-amino-5-bromo-3-hydroxypyridine[2].

Data Summary:

| Reactant | Molar Ratio | Key Reagents | Temperature | Time | Yield | Melting Point |

| 2-amino-3,5-dibromopyridine | 1 | KOH (85%), Cu powder, H₂O | 170°C | 10 h | 46.3% | 205-208°C |

| Reference:[2] |

Method 2: Synthesis from 2-amino-3-hydroxypyridine

An alternative approach begins with 2-amino-3-hydroxypyridine and proceeds through a three-step process involving cyclization, bromination, and hydrolysis[4]. This method can be advantageous as it may avoid the use of high-pressure autoclaves.

Workflow Diagram:

Caption: Alternative synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3-hydroxypyridine.

Detailed Experimental Protocol:

-

Cyclization: 2-amino-3-hydroxypyridine is dissolved in tetrahydrofuran (THF), and 1,1'-carbonyldiimidazole (CDI) is added. After stirring, bis(trichloromethyl) carbonate (BTC or triphosgene) is added, and the mixture is refluxed to form 3H-oxazolo[4,5-b]pyridin-2-one. This intermediate can often be used in the next step without extensive purification[4].

-

Bromination: The cyclized intermediate undergoes photocatalytic bromination to yield 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one[4].

-

Hydrolysis: The bromo-intermediate is then hydrolyzed by refluxing in a 10% aqueous sodium hydroxide solution for approximately 14 hours. The reaction progress is monitored by thin-layer chromatography[4].

-

Work-up and Purification: After cooling, the reaction mixture's pH is adjusted to 6-7 with 5% dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the crude product. Further purification can be achieved by column chromatography[4].

Data Summary:

| Step | Starting Material | Key Reagents | Yield |

| Cyclization | 2-amino-3-hydroxypyridine | CDI, BTC, THF | 96.1% |

| Hydrolysis | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | 10% NaOH (aq) | 90% |

| Reference:[4] |

Chemical Reactions of 2-amino-5-bromo-3-hydroxypyridine

The utility of 2-amino-5-bromo-3-hydroxypyridine lies in its ability to serve as a scaffold for building more complex molecules. The three functional groups—amino, hydroxyl, and bromo—each offer distinct handles for subsequent chemical transformations.

Key Application: Synthesis of Lorlatinib

A prime example of the synthetic utility of 2-amino-5-bromo-3-hydroxypyridine is its role in the synthesis of Lorlatinib. In one reported method, it participates in a Suzuki-Miyaura coupling reaction[4].

Reaction Pathway in Lorlatinib Synthesis:

Caption: Role of 2-amino-5-bromo-3-hydroxypyridine in the synthesis of Lorlatinib.

In this pathway, the bromine atom of 2-amino-5-bromo-3-hydroxypyridine is strategically utilized for a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester derivative. This forms a key carbon-carbon bond, assembling the core structure of the target molecule. The amino and hydroxyl groups on the pyridine ring are often protected during this step and deprotected later for subsequent transformations, such as the formation of the macrocyclic amide structure of Lorlatinib[4].

General Reactivity and Potential Transformations

The reactivity of 2-amino-5-bromo-3-hydroxypyridine is characteristic of substituted 2-aminopyridines.

-

N-functionalization: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, such as imidazopyridines, through reactions like the Groebke-Blackburn-Bienaymé three-component reaction[6].

-

O-functionalization: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Cross-Coupling Reactions: As demonstrated in the Lorlatinib synthesis, the bromine atom is an excellent handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the 5-position[7].

-

Further Halogenation: The pyridine ring can potentially undergo further halogenation under specific conditions. For instance, 2-amino-5-bromopyridine can be iodinated at the 3-position[8].

The presence of both an electron-donating amino group and a hydroxyl group activates the pyridine ring towards electrophilic substitution, while the nitrogen atom in the ring influences the regioselectivity of these reactions.

Conclusion

2-amino-5-bromo-3-hydroxypyridine is a highly valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. The synthetic routes to this compound are well-established, offering scalable methods for its production. Its true strength lies in the array of chemical transformations it can undergo, enabled by its three distinct functional groups. The pivotal role of 2-amino-5-bromo-3-hydroxypyridine in the synthesis of the anti-cancer drug Lorlatinib underscores its importance and highlights the potential for its use in the development of other novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in drug discovery and development, enabling them to leverage the unique chemical properties of this important building block.

References

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

- Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

Vaughan. (2023, December 25). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Available from: [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

-

Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry, 16(9), 1397–1401. Available from: [Link]

-

International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

ResearchGate. Scope of the reaction with various substituted 2‐aminopyridines. Available from: [Link]

-

Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

-

GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Available from: [Link]

-

National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 8. ijssst.info [ijssst.info]

A Comprehensive Guide to the Structural Elucidation of 4-(p-Tolyloxy)piperidine Hydrochloride

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as 4-(p-Tolyloxy)piperidine hydrochloride, a versatile intermediate in medicinal chemistry, confirming its precise atomic arrangement is not merely an academic exercise.[1] It is a critical step for ensuring purity, predicting reactivity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, framed not as a rigid sequence of steps, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, demonstrating how data from multiple spectroscopic and crystallographic techniques are integrated to construct an irrefutable structural assignment.

Initial Assessment: Molecular Formula and Unsaturation

Before any instrumentation is powered on, a foundational analysis of the molecular formula provides crucial predictive insights.

The first step in the elucidation of the organic moiety (C₁₂H₁₇NO) is to calculate the Index of Hydrogen Deficiency (IHD). The IHD reveals the total number of rings and/or multiple bonds within the structure, providing a framework for our hypothesis.

IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 12 - (17/2) + (1/2) + 1 IHD = 12 - 8.5 + 0.5 + 1 IHD = 5

An IHD of 5 suggests a significant degree of unsaturation. A benzene ring accounts for an IHD of 4 (one ring and three double bonds). The remaining degree of unsaturation is consistent with the presence of a second ring, such as the piperidine moiety. This initial calculation immediately aligns with the proposed structure containing a p-tolyl group and a piperidine ring.

The Elucidation Workflow: An Integrated Strategy

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement constitutes a self-validating system. The process is not strictly linear; insights from one technique often inform the experimental design or data interpretation of another.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Mass and Fragmentation

Causality: Mass spectrometry (MS) serves two primary purposes: it provides the most accurate determination of the molecular weight of the parent molecule (as the free base) and offers clues to its structure through analysis of fragmentation patterns.[2][3] For a molecule with a basic nitrogen like piperidine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.[4][5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of 4-(p-Tolyloxy)piperidine hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The acidic nature of the salt ensures good solubility.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis:

-

Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the precursor ion corresponding to the protonated free base [C₁₂H₁₇NO + H]⁺.

-

Product Ion Scan (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This reveals the structure of the molecule's constituent parts.[6]

-

Expected Data and Interpretation

The analysis will focus on the free base, C₁₂H₁₇NO (MW = 191.27 g/mol ).

| m/z (Expected) | Assignment | Interpretation |

| 192.14 | [M+H]⁺ | The protonated molecular ion of the free base, confirming the molecular weight. |

| 108.06 | [C₇H₈O]⁺ | Fragment corresponding to p-cresol, resulting from cleavage of the ether bond. |

| 84.08 | [C₅H₁₀N]⁺ | Fragment resulting from α-cleavage of the piperidine ring, a characteristic pathway for piperidine derivatives.[6] |

Table 1: Predicted key ions in the ESI-MS spectrum.

Infrared Spectroscopy: Identifying Functional Groups

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[3][7] For this compound, we expect to see clear signatures for the amine salt, the aryl-alkyl ether, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid 4-(p-Tolyloxy)piperidine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The hydrochloride salt form significantly influences the N-H stretching region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N⁺-H Stretch | Secondary ammonium salt (piperidinium) |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2950-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 and ~1050 | C-O-C Stretch | Aryl-alkyl ether (asymmetric & symmetric)[8] |

Table 2: Characteristic IR absorption bands for 4-(p-Tolyloxy)piperidine HCl.

The broad absorption in the 3000-2700 cm⁻¹ range is a hallmark of an ammonium salt and clearly distinguishes it from a free secondary amine, which would show a single, sharper N-H band around 3300 cm⁻¹.[9] The presence of two distinct C-O-C stretching bands is characteristic of an aryl-alkyl ether.[8][10]

NMR Spectroscopy: Mapping the Atomic Connectivity

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7][11][12] ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to definitively link these atoms together.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the salt's polarity) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe single lines for each unique carbon environment.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

Expected Data and Interpretation

The following tables predict the signals based on the known structure.

¹H NMR (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 | Broad singlet | 2H | N⁺-H₂ |

| ~7.1 | Doublet | 2H | Aromatic H (ortho to -CH₃) |

| ~6.9 | Doublet | 2H | Aromatic H (ortho to -O) |

| ~4.5 | Multiplet | 1H | H-4 (CH-O) |

| ~3.2 | Multiplet | 2H | H-2eq, H-6eq |

| ~2.9 | Multiplet | 2H | H-2ax, H-6ax |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Multiplet | 2H | H-3eq, H-5eq |

| ~1.8 | Multiplet | 2H | H-3ax, H-5ax |

Table 3: Predicted ¹H NMR data.

¹³C NMR (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C (C-O) |

| ~130 | Aromatic C (C-CH₃) |

| ~130 | Aromatic CH (ortho to -CH₃) |

| ~117 | Aromatic CH (ortho to -O) |

| ~72 | Piperidine C-4 (C-O) |

| ~42 | Piperidine C-2, C-6 |

| ~30 | Piperidine C-3, C-5 |

| ~20 | Ar-CH₃ |

Table 4: Predicted ¹³C NMR data.

The COSY spectrum would confirm the connectivity within the piperidine ring (H-2 with H-3, H-3 with H-4, etc.) and the HSQC would link each proton signal in Table 3 to its corresponding carbon signal in Table 4, leaving no doubt about the overall atomic framework.

Caption: Key expected COSY correlations in the molecule.

X-ray Crystallography: The Gold Standard

Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14][15] It determines the precise three-dimensional arrangement of atoms in space, confirming not only connectivity but also conformation and stereochemistry.[16][17]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: The key and often most challenging step is growing a single, diffraction-quality crystal.[17] This is typically achieved by slow evaporation of a saturated solution of the compound from a suitable solvent or solvent mixture (e.g., ethanol/ether).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[13]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and their positions are refined to generate a final, highly accurate molecular model.

Caption: Workflow for single-crystal X-ray analysis.

The result is a crystallographic information file (CIF) containing the precise coordinates of every atom, bond lengths, bond angles, and torsion angles, providing an absolute and final confirmation of the structure elucidated by spectroscopic methods.

Conclusion: A Unified and Self-Validating Structural Proof

The structural elucidation of 4-(p-Tolyloxy)piperidine hydrochloride is achieved not by a single technique, but by the logical integration of multiple analytical datasets.

-

Mass Spectrometry confirms the molecular weight (191.27 Da for the free base).

-

IR Spectroscopy validates the presence of a secondary ammonium salt, an aryl-alkyl ether, and aromatic/aliphatic moieties.

-

NMR Spectroscopy meticulously maps the H-C framework, confirming the 4-substituted piperidine and p-substituted tolyl groups and their connection via an ether linkage.

-

X-ray Crystallography , if a crystal is obtained, provides the final, incontrovertible 3D structure.

Safety and Handling

As with any chemical intermediate, 4-(p-Tolyloxy)piperidine hydrochloride should be handled with appropriate care. Always consult the full Safety Data Sheet (SDS) before use.[18][19][20] Standard precautions include:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[21]

-

Store in a cool, dry, tightly sealed container.

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]

-

structure elucidation | Interactive session | Spectral analysis. (2020). YouTube. [Link]

-

Piperidine. Wikipedia. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. [Link]

-

FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. [Link]

-

Synthesis of 4-(3-toluyl)piperidine hydrochloride. PrepChem.com. [Link]

-

Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

- Process for preparing 4-aryloxy-3-phenylpiperidines.

-

IR: amines. University of Calgary. [Link]

-

3-(p-Tolyloxy)piperidine hydrochloride. PubChem. [Link]

-

Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. NIST WebBook. [Link]

-

Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. PrepChem.com. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Piperidine hydrochloride. NIST WebBook. [Link]

-

Piperidine - SAFETY DATA SHEET. pentachemicals. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. fiveable.me [fiveable.me]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 12. youtube.com [youtube.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. azolifesciences.com [azolifesciences.com]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.com [fishersci.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Early-Stage Discovery Research Involving 4-(4-Methylphenoxy)piperidine Hydrochloride

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on early-stage discovery research with 4-(4-Methylphenoxy)piperidine hydrochloride. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

Foreword: The Scientific Premise

In the landscape of neuropharmacology, the 4-aryloxypiperidine scaffold is a privileged structure, known to interact with a variety of central nervous system (CNS) targets. This compound, as a member of this class, presents a compelling starting point for novel therapeutic agent discovery. Its hydrochloride salt form enhances solubility, a crucial property for reliable in vitro and in vivo studies[1]. While direct biological data for this specific molecule is not extensively published, the known pharmacology of its structural analogs strongly suggests a high affinity for sigma receptors, making this a primary avenue of investigation. This guide will, therefore, focus on a research cascade centered around the characterization of this compound as a potential sigma receptor modulator.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful research campaign.

| Property | Value | Source |

| Synonyms | 4-p-Tolyloxypiperidine hydrochloride | [1] |

| CAS Number | 63843-49-2 | [1] |

| Molecular Formula | C₁₂H₁₇NO·HCl | [1] |

| Molecular Weight | 227.73 g/mol | [1] |

| Appearance | White powder | [1] |

| Storage Conditions | 0-8°C | [1] |

Strategic Synthesis of this compound

The synthesis of 4-aryloxypiperidines can be approached through several established methodologies. The choice of route often depends on the starting materials' availability and the desired scale of production. Here, we propose two robust synthetic strategies: the Mitsunobu reaction and the Ullmann condensation.

Proposed Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. This is particularly advantageous when chiral starting materials are used.

Caption: Proposed Mitsunobu reaction workflow for synthesis.

Experimental Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and p-cresol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triphenylphosphine (PPh₃) (1.2 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-4-(4-methylphenoxy)piperidine.

-

Dissolve the purified intermediate in a solution of HCl in diethyl ether or 1,4-dioxane to effect deprotection of the Boc group and concomitant salt formation.

-

Collect the resulting precipitate by filtration and wash with cold diethyl ether to yield this compound as a white solid.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, catalyzed by copper.

Caption: Alternative Ullmann condensation workflow for synthesis.

Experimental Protocol:

-

Combine N-Boc-4-hydroxypiperidine (1.0 eq), 4-bromotoluene (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 120-150°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Perform the deprotection and salt formation step as described in the Mitsunobu protocol.

In Vitro Characterization: Unveiling the Biological Target

Based on the pharmacology of structurally related phenoxyalkylpiperidines, the primary hypothesis is that this compound interacts with sigma receptors.[2][3] Therefore, the initial in vitro characterization should focus on determining its binding affinity and functional activity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Sigma-1 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compound for the σ₁ receptor.

Experimental Protocol:

-

Membrane Preparation: Utilize guinea pig brain or liver membranes, which have a high density of σ₁ receptors.[4][5] Homogenize the tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Radioligand: Use [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[4][6]

-

Assay Conditions: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value) and a range of concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ₁ ligand, such as haloperidol.[4]

-

Incubation and Termination: Incubate at room temperature for a specified time (e.g., 120 minutes).[7] Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

Sigma-2 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) for the σ₂ receptor.

Experimental Protocol:

-

Membrane Preparation: Rat liver membranes are a suitable source for σ₂ receptors.[8]

-

Radioligand and Masking: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[6] To isolate binding to the σ₂ receptor, include a masking concentration of a selective σ₁ ligand, such as (+)-pentazocine, in all wells.[4][8]

-

Assay and Analysis: The remainder of the protocol is analogous to the σ₁ receptor binding assay described above.

Functional Assay for Sigma-1 Receptor Activity

Determining whether the compound acts as an agonist or antagonist at the σ₁ receptor is a critical next step. Several functional assays can be employed.

Experimental Protocol (Neurite Outgrowth Assay):

-

Cell Culture: Use a neuronal cell line, such as PC12 cells, which are known to extend neurites in response to nerve growth factor (NGF).

-

Treatment: Culture the cells in the presence of a sub-optimal concentration of NGF. Treat separate groups of cells with varying concentrations of this compound alone and in combination with a known σ₁ receptor antagonist (e.g., NE-100).

-

Observation: After a suitable incubation period (e.g., 48-72 hours), fix the cells and visualize the neurites using microscopy.

-

Quantification: Measure the length and number of neurites per cell.

-

Interpretation: An increase in neurite outgrowth in the presence of the test compound suggests σ₁ receptor agonism. This effect should be blocked by the co-administration of a σ₁ receptor antagonist.

In Vivo Evaluation: Assessing CNS Activity

Should the in vitro data reveal potent and selective sigma receptor activity, the next logical step is to assess the compound's effects in vivo. A tiered approach, starting with preliminary screening and moving to more complex behavioral models, is recommended.

Preliminary CNS Activity Screen

Initial in vivo studies should aim to determine if the compound is CNS-penetrant and has any overt behavioral effects.

Experimental Protocol (Open Field Test):

-

Dosing: Administer this compound to mice or rats via an appropriate route (e.g., intraperitoneal injection). Include vehicle control and positive control groups.

-

Observation: Place individual animals in an open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

-

Interpretation: Significant changes in locomotor activity compared to the vehicle control group would indicate a CNS effect.

Models for Specific Therapeutic Hypotheses

Based on the known roles of sigma-1 receptors, more specific in vivo models can be employed to test for potential therapeutic applications.

-

Nociceptive Pain: The tail-flick or hot-plate test can be used to assess analgesic effects.[9]

-

Neuropathic Pain: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) are appropriate.

-

Cognitive Enhancement: The Morris water maze or novel object recognition test can be used to evaluate effects on learning and memory.

Caption: A tiered workflow for in vivo evaluation.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to the early-stage discovery research of this compound. By systematically characterizing its synthesis, in vitro pharmacology with a focus on sigma receptors, and in vivo CNS activity, researchers can build a robust data package to support its potential as a novel therapeutic agent. The journey from a promising scaffold to a clinical candidate is long and arduous, but a methodical and scientifically rigorous approach, as detailed herein, provides the surest path to success.

References

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 1-34. [Link]

-

Lagghe, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

-

Various Authors. (n.d.). In Vivo Models for Drug Discovery. Request PDF on ResearchGate. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Löscher, W. (2017). Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. Pharmaceuticals, 10(3), 60. [Link]

-

Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 245. [Link]

-

Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11. [Link]

-

Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

-

Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Neurochemistry & Neuropharmacology. [Link]

-

Reilley, M. J., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Nishiyama, S., et al. (2001). In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. Annals of nuclear medicine, 15(5), 427-432. [Link]

-

Al-Ghananeem, A. M., & Crooks, P. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC. [Link]

-

Lagghe, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

-

PubChem. (n.d.). 3-(p-Tolyloxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link]

-

Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. [Link]

-

Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9549-9570. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

SIGMA-1 EUROPE. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE. [Link]

-

Saify, Z. S., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pak J Pharm Sci, 38(4), 1267-1271. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Request PDF on ResearchGate. [Link]

-

Various Authors. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64-66. [Link]

- Janssen, P. A. J., et al. (1965). 4-hydroxy-piperidine derivatives and their preparation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Piperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and synthetic tractability make it a privileged scaffold for the design of novel therapeutics targeting a wide array of biological systems. This in-depth technical guide provides a comprehensive framework for the biological activity screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the strategic sequence of computational, in vitro, and in vivo screening methodologies, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols. This guide aims to equip researchers with the necessary knowledge to efficiently identify and characterize promising lead compounds for further development.

The Strategic Imperative for a Phased Screening Approach

The journey from a novel chemical entity to a viable drug candidate is a multi-stage process that necessitates a hierarchical and logical screening cascade. A phased approach ensures that resources are allocated efficiently, with broad, high-throughput screens eliminating inactive or overtly toxic compounds early, followed by more complex and targeted assays for promising candidates. This strategy maximizes the probability of identifying compounds with desirable therapeutic properties while minimizing late-stage attrition.

Our proposed screening workflow for novel piperidine derivatives is a decision-making tree that begins with in silico predictions to prioritize synthesis and testing. This is followed by foundational in vitro assays to assess baseline cytotoxicity and broad-spectrum activity. Subsequent, more specialized assays are then employed to elucidate the specific mechanism of action and pharmacological profile of promising hits.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(4-Methylphenoxy)piperidine Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold in Neuropharmacology

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that interact with high affinity and selectivity with biological targets, particularly within the central nervous system (CNS). This guide focuses on a specific, promising subclass: 4-(4-Methylphenoxy)piperidine analogs. This core structure serves as a versatile template for developing modulators of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] Inhibition of these transporters is a clinically validated strategy for treating a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6]

This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and in vitro evaluation of 4-(4-Methylphenoxy)piperidine analogs. It is designed to equip researchers and drug development professionals with the technical knowledge and practical protocols necessary to navigate the complexities of optimizing this scaffold for desired biological activity.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(4-Methylphenoxy)piperidine analogs typically begins with the construction of the core piperidine ring, followed by the introduction of the aryloxy side chain and subsequent diversification, primarily at the piperidine nitrogen. A common and efficient approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine with 4-methylphenol (p-cresol).

A representative synthetic pathway is initiated from a commercially available starting material like N-benzyl-4-piperidone. The synthesis can be logically broken down into several key transformations, each chosen for its reliability and scalability.

Diagram: General Synthetic Workflow

Caption: A generalized synthetic route to N-substituted 4-(4-Methylphenoxy)piperidine analogs.

Structure-Activity Relationship (SAR) Exploration

The pharmacological profile of 4-(4-Methylphenoxy)piperidine analogs is exquisitely sensitive to structural modifications at three primary locations: the piperidine nitrogen (N1), the phenoxy ring, and the piperidine ring itself. The central hypothesis is that these modifications alter the molecule's affinity and selectivity for its biological targets, primarily monoamine transporters like DAT and SERT.

Diagram: Key Modification Points for SAR

Sources

Methodological & Application

The Lynchpin in Neuropharmacological Design: Application Notes for 4-(4-Methylphenoxy)piperidine Hydrochloride

In the intricate landscape of neuropharmacology, the development of novel therapeutics hinges on the strategic use of versatile chemical scaffolds. 4-(4-Methylphenoxy)piperidine hydrochloride emerges not as a direct therapeutic agent, but as a pivotal intermediate, a foundational building block for a class of compounds with significant research applications, particularly in the modulation of dopaminergic systems. This guide provides an in-depth exploration of its utility, focusing on its role in the synthesis of selective dopamine D4 receptor antagonists and the subsequent neuropharmacological characterization of these derivatives.

Introduction: A Scaffold for Selectivity

The 4-(phenoxy)piperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). The hydrochloride salt of 4-(4-Methylphenoxy)piperidine enhances its solubility and stability, making it an ideal starting material for multi-step organic synthesis.[1] Its true value in neuropharmacology is realized upon its derivatization into more complex molecules that exhibit high affinity and selectivity for specific neurotransmitter receptors.

A prime example of the application of this scaffold is in the development of selective antagonists for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This distinct localization, compared to the more widespread expression of D2 and D3 receptors, has made the D4 receptor an attractive target for therapeutic intervention in neurological and psychiatric disorders, with the hypothesis that selective antagonism could offer therapeutic benefits with a reduced side-effect profile.

The Dopamine D4 Receptor: A Key Therapeutic Target

Dopamine D4 receptors are implicated in a variety of physiological and pathological processes, including cognition, emotion, and reward. Their potential involvement in conditions such as schizophrenia and L-DOPA-induced dyskinesia in Parkinson's disease has spurred the development of selective ligands to probe their function and therapeutic potential. The 4-(phenoxy)piperidine scaffold has been instrumental in the creation of tool compounds that have helped to elucidate the role of the D4 receptor.

Mechanism of Action of D4 Receptor Antagonists

Dopamine D4 receptor antagonists act by binding to the D4 receptor and blocking the action of the endogenous ligand, dopamine. This blockade prevents the receptor from coupling to its downstream signaling pathways, which typically involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By selectively inhibiting D4 receptor activity, these antagonists allow researchers to investigate the specific contributions of this receptor subtype to complex behaviors and disease states.

Below is a conceptual diagram illustrating the mechanism of D4 receptor antagonism.

Caption: Mechanism of Dopamine D4 Receptor Antagonism.

Application Example: Synthesis and Characterization of a Selective D4 Antagonist

Neuropharmacological Profile of a 4-(Phenoxy)piperidine-derived D4 Antagonist: L-745,870

L-745,870 is a well-characterized, potent, and highly selective dopamine D4 receptor antagonist.[1][2] Its neuropharmacological profile has been extensively studied, providing a benchmark for the characterization of novel D4 ligands derived from the 4-(phenoxy)piperidine scaffold.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| Dopamine D4 Receptor | 0.43 nM | [1][2] |

| Dopamine D2 Receptor | 960 nM | [2] |

| Dopamine D3 Receptor | 2300 nM | [2] |

| Selectivity | ||

| D4 vs D2 | >2000-fold | [1] |

| D4 vs D3 | >5000-fold | [2] |

| Functional Activity | Antagonist | [1] |

| In Vivo Effects | Does not produce typical neuroleptic-like effects at D4-selective doses.[3] Ineffective as an antipsychotic in humans.[4][5] |

Experimental Protocols

The following protocols are designed for the in vitro and in vivo characterization of novel compounds derived from this compound, with a focus on assessing their activity at the dopamine D4 receptor.

In Vitro Characterization: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.[6][7][8][9]

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound at the human dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.

-

Test Compound: Synthesized derivative of 4-(4-Methylphenoxy)piperidine.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., L-745,870 or clozapine).[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

-

Test Compound: 50 µL of the test compound at various concentrations (typically a 10-point dilution series), 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-